molecular formula C12H18Cl2N2 B2812646 2-(Azepan-1-yl)-5-chloroaniline hydrochloride CAS No. 1052540-85-8

2-(Azepan-1-yl)-5-chloroaniline hydrochloride

Cat. No. B2812646
CAS RN: 1052540-85-8
M. Wt: 261.19
InChI Key: PEIHKWCBZDMCHP-UHFFFAOYSA-N
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Description

“2-(Azepan-1-yl)-5-chloroaniline hydrochloride” is a chemical compound that contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The “2-(Azepan-1-yl)” part suggests that the azepane ring is attached at the 2-position of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Azepan-1-yl)-5-chloroaniline hydrochloride” would depend on its molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Azepan-1-yl)-5-chloroaniline hydrochloride”. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “2-(Azepan-1-yl)-5-chloroaniline hydrochloride” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(azepan-1-yl)-5-chloroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15;/h5-6,9H,1-4,7-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIHKWCBZDMCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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